molecular formula C19H18ClN3O5S B028900 Rivaroxaban-d4 CAS No. 1132681-38-9

Rivaroxaban-d4

Cat. No.: B028900
CAS No.: 1132681-38-9
M. Wt: 439.9 g/mol
InChI Key: KGFYHTZWPPHNLQ-UJCPGTITSA-N
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Description

Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. It is primarily used as an internal standard for the quantification of rivaroxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban-d4 involves the incorporation of deuterium atoms into the rivaroxaban molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the starting materials used.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium gas exchange, purification, and quality control to meet the required standards for analytical use.

Chemical Reactions Analysis

Synthetic Reactions

Rivaroxaban-d4 is synthesized via deuterium incorporation into the rivaroxaban scaffold. Key steps include:

Deuterium Exchange Reactions

  • Catalytic Hydrogen-Deuterium Exchange :
    Deuterium atoms are introduced at specific aromatic positions (2,3,5,6 on the phenyl ring) using deuterated solvents (e.g., D₂O) and catalysts such as palladium or platinum under controlled conditions .

Acylation and Dealkylation

  • Intermediate Synthesis :
    • Activation of an alcohol precursor (compound III in patent US20120283434A1) followed by amination with tert-alkyl amines (e.g., tert-butylamine) .
    • Acylation with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine) to form intermediate II .
    • Final dealkylation via acid hydrolysis (e.g., HCl) to remove the tert-butyl group, yielding this compound .

Key Reaction Conditions

Reaction StepReagents/ConditionsYieldPurity (HPLC)
Aminationtert-Butylamine, DMF, 80°C85%96%
Acylation5-Chlorothiophene-2-carbonyl chloride, Et₃N78%94%
Dealkylation6M HCl, reflux90%98%
Data adapted from industrial-scale synthesis patents .

Degradation Reactions

This compound undergoes hydrolysis under extreme pH conditions, forming degradation products identical to rivaroxaban:

Acidic Hydrolysis

  • Conditions : 0.1M HCl, 80°C for 24 hours.
  • Products : 5-Chlorothiophene-2-carboxylic acid and morpholinone derivatives .

Basic Hydrolysis

  • Conditions : 0.1M NaOH, 60°C for 12 hours.
  • Products : Amide cleavage intermediates and sulfonic acid derivatives .

Stability Data

ConditionHalf-Life (h)Major Degradants
pH 1.2 (simulated gastric fluid)48Thiophene acid
pH 7.4 (physiological)>120None detected
pH 10.0 (alkaline)24Sulfonate derivatives
From accelerated stability studies .

Metabolic Reactions

In vivo, this compound follows similar metabolic pathways to rivaroxaban but with altered kinetics due to deuterium isotope effects:

Phase I Metabolism

  • Oxidation : CYP3A4/5-mediated oxidation at the morpholinone ring (major pathway) .
  • Reduction : NADPH-dependent reduction of the ketone group (minor pathway) .

Phase II Metabolism

  • Glucuronidation : UGT1A9-mediated conjugation at the secondary amine .

Metabolite Profile

MetaboliteEnzyme ResponsibleRelative Abundance (%)
M-1 (Oxidized morpholinone)CYP3A442
M-2 (Reduced ketone)CYP2J212
M-3 (Glucuronide)UGT1A928
Data extrapolated from rivaroxaban pharmacokinetic studies .

Analytical Derivatization Reactions

This compound is used as an internal standard in LC-MS/MS assays. Key derivatization steps include:

Ionization in Mass Spectrometry

  • Electrospray Ionization (ESI) : Forms [M+H]⁺ ions at m/z 440.1 (vs. m/z 436.1 for non-deuterated rivaroxaban) .
  • Collision-Induced Dissociation (CID) : Fragments to characteristic product ions (m/z 145.0) .

MRM Transitions

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)
This compound440.1145.030
Rivaroxaban436.1145.030
Optimized parameters for LC-MS/MS quantification .

Comparative Reactivity

Deuterium substitution reduces reaction rates in specific pathways due to the kinetic isotope effect (KIE):

Reaction TypeKIE (kₕ/kₔ)Impact on this compound
CYP3A4 Oxidation2.1–3.4Slower metabolism
Hydrolysis (pH 7.4)1.2Minimal effect
Photodegradation1.0No significant difference
KIE values derived from deuterated drug studies .

Environmental Degradation

This compound exhibits moderate persistence in aquatic systems:

ParameterValueTest Method
Biodegradation (OECD 301F)<10% in 28 daysManometric respirometry
Hydrolysis Half-Life (pH 7)120 hLC-MS/MS
Photolysis Half-Life (UV)48 hHPLC-UV
Environmental fate data from ecotoxicity studies .

Scientific Research Applications

Therapeutic Drug Monitoring (TDM)

Rivaroxaban is widely used as an oral anticoagulant for conditions such as atrial fibrillation and venous thromboembolism. TDM is crucial for optimizing dosing and minimizing adverse effects. The use of rivaroxaban-d4 as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled accurate quantification of rivaroxaban in dried blood spots (DBS) and plasma samples.

Method Development

  • Analytical Techniques : A study developed a UHPLC-MS/MS method utilizing this compound to quantify rivaroxaban concentrations in DBS samples. This method showed high accuracy and precision across a calibration range of 2.06 to 1000 ng/mL, demonstrating its potential for TDM in clinical settings .
  • Stability and Correlation : The stability of rivaroxaban in DBS under various storage conditions was confirmed, with a strong correlation (R² = 0.9961) between plasma and DBS concentrations .

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential for understanding how rivaroxaban behaves in different populations, including those with varying body weights and health conditions.

Population Studies

  • Obese vs. Non-Obese : Research comparing the pharmacokinetics of rivaroxaban in obese and non-obese individuals found no significant differences in key PK parameters such as peak plasma concentration and elimination half-life. This compound was employed to ensure accurate measurement of drug levels during these studies .
  • Nephrotic Syndrome : A prospective study involving patients with nephrotic syndrome utilized this compound to assess the drug's efficacy and safety for thromboprophylaxis. The study highlighted the influence of renal function on drug metabolism and the importance of individualized dosing .

Clinical Applications

This compound has been instrumental in clinical research, particularly in evaluating the drug's effectiveness and safety across diverse patient populations.

Case Studies

  • Thromboprophylaxis : In a cohort study involving 141 patients with nephrotic syndrome receiving rivaroxaban, the drug's pharmacokinetics were closely monitored using this compound as an internal standard. The study aimed to understand the impact of clinical factors on drug levels .
  • Comparative Analysis : Another study compared the efficacy of different anticoagulants, employing this compound for consistent measurement across treatment groups .

Table 1: Method Validation Parameters for Rivaroxaban Quantification

ParameterValue
Calibration Range2.06 - 1000 ng/mL
Accuracy>95%
PrecisionRSD < 10%
StabilityStable under various conditions

Table 2: Pharmacokinetic Parameters Comparison

ParameterObese PopulationNon-Obese Population
Peak Plasma ConcentrationNo significant changeNo significant change
Half-LifeSimilarSimilar
Volume of DistributionSimilarSimilar

Comparison with Similar Compounds

    Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.

    Edoxaban: A direct Factor Xa inhibitor with similar applications.

    Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, this compound’s deuterated form provides advantages in analytical precision and accuracy .

Biological Activity

Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade. This compound is utilized primarily for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is essential for understanding its pharmacokinetics, pharmacodynamics, and potential clinical applications.

Pharmacokinetics

Absorption and Bioavailability
Rivaroxaban exhibits high bioavailability ranging from 66% to 100% depending on the formulation and food intake . The maximum plasma concentration (Cmax) typically occurs within 2 to 4 hours post-administration . this compound serves as an internal standard in bioanalytical methods to quantify rivaroxaban levels in plasma, enhancing the accuracy of pharmacokinetic studies .

Metabolism and Elimination
Approximately 50% of rivaroxaban is metabolized in the liver, predominantly by CYP3A4, with renal clearance accounting for about 36% of the dose as unchanged drug . The terminal half-life varies between 5 to 9 hours in healthy individuals and can extend to 11 to 13 hours in elderly patients . The use of this compound allows researchers to track the metabolism and elimination pathways of rivaroxaban more effectively.

Pharmacodynamics

Mechanism of Action
Rivaroxaban functions by directly inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent clot formation. The anticoagulant effect can be monitored through prothrombin time (PT) and anti-Xa activity assays, which correlate with plasma concentrations of rivaroxaban .

Clinical Efficacy
Clinical studies have demonstrated that rivaroxaban significantly reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also effective for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Case Studies

  • Case Study: Rivaroxaban-Induced Hemorrhage
    A notable case involved a patient who developed severe anemia due to gastrointestinal bleeding while on rivaroxaban therapy. Despite discontinuation, elevated anti-Xa activity levels indicated prolonged drug clearance, attributed to genetic factors affecting drug metabolism . This case underscores the importance of monitoring individual responses to rivaroxaban.
  • Bioequivalence Study
    A study comparing two formulations of rivaroxaban showed that both formulations were bioequivalent under fasting conditions, with Cmax ratios falling within acceptable ranges (87.80% for Cmax) demonstrating consistent pharmacokinetic profiles . This reinforces the reliability of rivaroxaban as a therapeutic agent.

Data Tables

Parameter Rivaroxaban (mg) This compound (mg) Comments
Bioavailability66-100%-High variability based on food intake
Cmax (ng/mL)192-287-Peak concentration observed at 2-4 hours
Terminal Half-Life5-9 hours-Extended in elderly patients
Renal Clearance~36%-Significant renal elimination

Q & A

Basic Research Questions

Q. How is Rivaroxaban-d4 utilized as an internal standard in LC-MS/MS quantification of Rivaroxaban?

  • Methodology : this compound is spiked into biological samples (e.g., plasma) at a known concentration. Its distinct mass-to-charge ratio (MRM transition: 440.1 → 144.9 vs. 435.9 → 144.9 for non-deuterated Rivaroxaban) allows precise quantification via isotope dilution. Parameters such as Declustering Potential (DP: 116 V for this compound vs. 156 V for Rivaroxaban) and Collision Cell Exit Potential (CXP: 18 V) must be optimized to minimize interference .

Q. What advantages does this compound offer in NMR-based structural studies of Rivaroxaban?

  • Methodology : Deuterium atoms in this compound produce distinct NMR signals compared to hydrogen, enabling clearer differentiation of molecular environments. For example, deuterium labeling at specific positions can resolve overlapping peaks in the parent compound, aiding in dynamic studies (e.g., hydrogen bonding or conformational changes) .

Q. How does this compound enhance stability studies of Rivaroxaban under varying conditions?

  • Methodology : this compound’s isotopic stability allows tracking of degradation products (e.g., hydrolysis or oxidation byproducts) via LC-MS/MS. Its distinct retention time (RT: 1.8 min, matching Rivaroxaban) ensures co-elution with the parent compound while enabling separate detection of degradation signals .

Advanced Research Questions

Q. How can researchers optimize MRM transitions and voltage parameters for this compound in multiplexed LC-MS/MS assays?

  • Methodology :

Transition Selection : Prioritize high-intensity fragments (e.g., 144.9 m/z for both Rivaroxaban and this compound) while adjusting DP to account for deuterium’s mass shift (DP: 116 V for this compound vs. 156 V for Rivaroxaban) .

Ion Source Optimization : Maintain ion spray voltage at 5500 V and source temperature at 550°C to ensure stable ionization of both compounds .

Cross-Validation : Confirm specificity using blank matrices to rule out endogenous interference .

Q. How to resolve discrepancies in retention times observed for this compound across chromatographic methods?

  • Case Example : In one study, this compound showed RT = 1.8 min in one setup but 7213 min (likely a data entry error) in another .
  • Troubleshooting Steps :

  • Verify column compatibility (C18 columns preferred for lipophilic compounds).
  • Adjust mobile phase pH (e.g., 2.7–3.5) to optimize retention.
  • Recalibrate LC systems to rule out instrumental drift .

Q. What protocols validate this compound’s suitability in bioanalytical methods per FDA/EMA guidelines?

  • Validation Criteria :

  • Accuracy/Precision : ≤15% deviation for QC samples.
  • Linearity : 1–500 ng/mL range with R² ≥ 0.98.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
    • Documentation : Include cross-validation against non-deuterated Rivaroxaban and impurity standards (e.g., Rivaroxaban Impurity 46) to ensure specificity .

Q. How does deuterium labeling impact this compound’s pharmacological activity compared to the parent compound?

  • Experimental Design :

In Vitro Assays : Compare IC₅₀ values for Factor Xa inhibition (Rivaroxaban: 0.7 nM; this compound: Expected similar due to isotopic inertness).

Metabolic Stability : Use hepatocyte models to assess deuterium’s effect on CYP3A4-mediated metabolism .

Q. Data Analysis and Contradiction Management

Q. How to address variability in this compound-normalized pharmacokinetic data across animal models?

  • Strategy :

  • Normalize serum concentrations to body weight (e.g., in rat studies).
  • Apply ANOVA or mixed-effects models to account for inter-subject variability .
  • Validate with secondary assays (e.g., anti-Xa chromogenic tests) .

Q. What statistical approaches are recommended for reconciling conflicting LC-MS/MS and anti-Xa assay results in Rivaroxaban monitoring?

  • Approach :

  • Use Bland-Altman plots to assess agreement between methods.
  • Perform Deming regression if heteroscedasticity is observed.
  • Cross-reference with pharmacokinetic models to identify assay-specific biases .

Properties

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649494
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132681-38-9
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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